(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate
Overview
Description
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Process : A study by Lentini et al. (2019) describes a multistep gram-scale synthesis process for a similar compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate. This process involves protection, iodination, and detailed characterization using various spectroscopic techniques, highlighting the intricate synthesis methods applicable to related compounds (Lentini et al., 2019).
Fluorescent Derivatisation : Frade et al. (2007) explored the coupling of 3-(naphthalen-1-ylamino)propanoic acid with amino acids, producing derivatives with strong fluorescence. This suggests potential applications in biochemistry for fluorescent tagging or probing, which might be relevant for similar naphthyridine derivatives (Frade et al., 2007).
Heterocyclic System Synthesis : Pirnat et al. (2010) describe the synthesis of aminosubstituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates. This process involves transforming specific esters into various naphthyridine derivatives, indicating the versatility of these compounds in synthesizing diverse heterocyclic systems (Pirnat et al., 2010).
Applications in Material Science and Chemistry
Molecular Structure Analysis : Liu et al. (2012) studied the molecular structure of Dabigatran etexilate tetrahydrate, a compound with a similar naphthyridinyl structure. This research provides insights into the molecular arrangements and interactions in crystals, which can be crucial for understanding the physical properties of similar compounds (Liu et al., 2012).
Organophosphorus Compound Studies : Pedersen et al. (2010) investigated the reactions of simple esters with p-methoxyphenylthionophosphine sulfide, leading to the formation of thioesters and dithioesters. This research highlights the reactivity of ester compounds in organophosphorus chemistry, which may be applicable to similar esters in the field (Pedersen et al., 2010).
Ligand Synthesis for Metal Complexes : Zong et al. (2008) discussed the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This research suggests that similar naphthyridine derivatives could be used to develop ligands for metal complexes, potentially useful in catalysis or material science (Zong et al., 2008).
Potential in Pharmaceutical Research
- Antibacterial Activity : Mogilaiah et al. (2004) synthesized 1,8-Naphthyridinyl-1,3,4-oxadiazoles and screened them for antibacterial activity. This indicates that naphthyridine derivatives, like the compound , could have potential applications in the development of new antibacterial agents (Mogilaiah et al., 2004).
Properties
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-5-31-22(29)20(28-23(30)32-24(2,3)4)14-16-6-8-18(9-7-16)27-21-19-15-25-12-10-17(19)11-13-26-21/h6-13,15,20H,5,14H2,1-4H3,(H,26,27)(H,28,30)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRAPMUWFDWNS-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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